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Compound of Interest

Compound Name: 4-(Iodomethyl)piperidine

CAS No.: 4945-54-4

Cat. No.: B3029028

Get Quote

Topic: A Convergent Synthesis of Crizotinib via a Suzuki-Miyaura Coupling Strategy

Audience: Researchers, scientists, and drug development professionals in the field of

medicinal and process chemistry.

Introduction: The Significance of Crizotinib and its
Synthesis
Crizotinib, marketed under the trade name Xalkori®, is a pivotal therapeutic agent in oncology.

[1][2][3] It functions as a first-in-class, potent, and selective small-molecule inhibitor of multiple

receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and mesenchymal-

epithelial transition factor (c-Met/HGFR).[1][4][5] Its primary indication is for the treatment of

patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) that is ALK-

positive.[3][6]

The molecular architecture of Crizotinib is comprised of a chiral (R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy group linked to a 2-aminopyridine core, which is further functionalized with

a 1-(piperidin-4-yl)-1H-pyrazol-4-yl moiety. The development of a robust, scalable, and efficient
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synthetic route is paramount for ensuring the consistent supply of this life-saving medication.

This document details a well-established, convergent synthetic strategy that culminates in a

highly efficient Suzuki-Miyaura coupling reaction. This approach relies on the preparation of

two key fragments: a chiral aminopyridine core and a piperidine-pyrazole boronate ester, which

is derived from the pivotal intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Overall Synthetic Strategy & Workflow
The synthesis is designed in a convergent manner to maximize efficiency and simplify

purification. The molecule is retrosynthetically disconnected at the C-C bond between the

pyridine and pyrazole rings, which is strategically formed in a late-stage Suzuki-Miyaura

coupling.

The two primary building blocks are:

Key Fragment A: (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. This

fragment contains the crucial chiral center and the halogen handle for the subsequent cross-

coupling.

Key Fragment B: tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-

yl)piperidine-1-carboxylate. This is the organoboron coupling partner, synthesized from its

corresponding iodo-pyrazole precursor.

The overall workflow involves the independent synthesis of these two fragments, followed by

their coupling and a final deprotection step to yield Crizotinib.
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Figure 1: Overall Synthetic Workflow for Crizotinib.
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Part 1: Synthesis of the Piperidine-Pyrazole
Coupling Partner (Fragment B)
The synthesis of the piperidine-pyrazole boronate ester begins with the construction of its

iodinated precursor. The Boc (tert-butyloxycarbonyl) protecting group is employed to mask the

reactivity of the piperidine nitrogen, preventing side reactions and improving handling and

solubility. It is readily removed under acidic conditions in the final step.

Protocol 1: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-
1-yl)piperidine-1-carboxylate
This protocol outlines a robust, multi-kilogram scale synthesis starting from 4-chloropyridine.[4]

[7][8]

Step 1a: Nucleophilic Aromatic Substitution

Reactants: 4-chloropyridine hydrochloride, Pyrazole, Potassium Carbonate (K₂CO₃).

Solvent: N,N-Dimethylformamide (DMF).

Procedure:

To a stirred suspension of K₂CO₃ in DMF, add pyrazole and stir for 30 minutes at room

temperature.

Add 4-chloropyridine hydrochloride in portions, ensuring the temperature does not exceed

40°C.

Heat the mixture to 100-110°C and maintain for 12-16 hours, monitoring by HPLC for

completion.

Cool the reaction mixture, quench with water, and extract the product with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layers, dry over sodium sulfate, and concentrate under reduced

pressure to yield 4-(1H-pyrazol-1-yl)pyridine.
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Step 1b: Hydrogenation of the Pyridine Ring

Reactants: 4-(1H-pyrazol-1-yl)pyridine, Boc-anhydride ((Boc)₂O), Platinum(IV) oxide (PtO₂).

Solvent: Methanol (MeOH).

Procedure:

Dissolve the product from Step 1a in methanol.

Add (Boc)₂O followed by the PtO₂ catalyst.

Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

Stir vigorously at room temperature for 24-48 hours until hydrogen uptake ceases.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate to obtain crude tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-

carboxylate.

Step 1c: Iodination of the Pyrazole Ring

Reactants: Product from Step 1b, N-Iodosuccinimide (NIS).

Solvent: Acetonitrile (MeCN).

Procedure:

Dissolve the crude product from Step 1b in acetonitrile.

Cool the solution to 0-5°C in an ice bath.

Add NIS portion-wise, maintaining the internal temperature below 10°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quench the reaction with aqueous sodium thiosulfate solution.
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Extract the product, wash the organic phase, dry, and concentrate.

Purify the crude product by crystallization from a suitable solvent system (e.g.,

heptane/ethyl acetate) to afford the title compound as a white solid.[1]

Protocol 2: Miyaura Borylation to form Fragment B
This step converts the iodo-pyrazole into the corresponding pinacol boronate ester, the active

nucleophile for the Suzuki coupling.

Reactants: tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate,

Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc).

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

Solvent: 1,4-Dioxane or Dimethyl Sulfoxide (DMSO).

Procedure:

In an inert atmosphere (N₂ or Ar), charge a reactor with the iodo-pyrazole intermediate,

B₂pin₂, KOAc, and the Pd(dppf)Cl₂ catalyst.

Add degassed solvent (e.g., Dioxane).

Heat the mixture to 80-90°C and stir for 4-8 hours, monitoring completion by HPLC.

Cool the reaction mixture and filter through Celite to remove palladium residues.

The filtrate, containing Fragment B, can often be used directly in the next step after

solvent exchange, or it can be purified by crystallization if required.[2]

Part 2: Synthesis of the Chiral Pyridine Core
(Fragment A)
The synthesis of this fragment establishes the critical (R)-stereocenter via a Mitsunobu

reaction, which proceeds with a predictable inversion of stereochemistry.
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Protocol 3: Synthesis of (R)-5-bromo-3-(1-(2,6-dichloro-
3-fluorophenyl)ethoxy)pyridin-2-amine
Step 3a: Mitsunobu Reaction

Reactants: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine,

Triphenylphosphine (PPh₃).

Reagent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).

Solvent: Toluene.

Rationale: The Mitsunobu reaction is an Sₙ2 reaction where the hydroxyl group of the (S)-

alcohol is activated, leading to nucleophilic attack by the hydroxypyridine. This process

inverts the stereocenter, converting the (S)-alcohol to the desired (R)-ether product.[4]

Procedure:

Dissolve the (S)-alcohol, 3-hydroxy-2-nitropyridine, and PPh₃ in toluene.

Cool the solution to 0-5°C.

Add DIAD dropwise over 1-2 hours, maintaining the low temperature.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Upon completion, cool the mixture to precipitate the triphenylphosphine oxide byproduct,

which is removed by filtration.

The filtrate is concentrated, and the product, (R)-3-(1-(2,6-dichloro-3-

fluorophenyl)ethoxy)-2-nitropyridine, is purified by crystallization from ethanol.[1][9][10]
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Figure 2: Mitsunobu Reaction Mechanism.

Step 3b: Chemoselective Nitro Group Reduction

Reactants: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.

Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).

Reducing Agent: Hydrogen gas (H₂) or Hydrazine (N₂H₄).

Solvent: Methanol or Ethanol.

Rationale: The nitro group must be selectively reduced to an amine without affecting the

chlorine or fluorine substituents on the phenyl ring (dehalogenation). Continuous flow

hydrogenation with prepassivated Raney Ni has proven highly effective and selective.[11]

Procedure (Batch Hydrogenation):

Dissolve the nitro-ether intermediate in methanol.

Carefully add the hydrogenation catalyst (e.g., wet Ra-Ni).

Pressurize the vessel with H₂ and stir at room temperature until the reaction is complete.
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Filter off the catalyst and concentrate the solvent to yield (R)-3-(1-(2,6-dichloro-3-

fluorophenyl)ethoxy)pyridin-2-amine.

Step 3c: Bromination

Reactants: Product from Step 3b, N-Bromosuccinimide (NBS).

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Procedure:

Dissolve the aminopyridine in the solvent and cool to 0-5°C.

Add NBS in portions, monitoring the reaction by TLC/HPLC.

Stir at low temperature for 1-3 hours.

Upon completion, quench the reaction and purify the product by crystallization to yield

Fragment A.[1][9]

Part 3: Final Assembly: Suzuki-Miyaura Coupling &
Deprotection
This is the key convergent step where the two complex fragments are joined to form the

Crizotinib backbone.

Protocol 4: Synthesis of Crizotinib
Step 4a: Suzuki-Miyaura Coupling

Reactants:Fragment A and Fragment B.

Catalyst: Pd(Ph₃P)₂Cl₂ or other suitable Pd catalysts.[2]

Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) in an aqueous

solution.[2][12]

Solvent: Dimethylformamide (DMF) or a mixture of water and ethanol.[2][12]
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Procedure:

To a degassed solution of DMF (or other solvent), add Fragment A, Fragment B, the

aqueous base, and the palladium catalyst under an inert atmosphere.[2]

Heat the mixture to 60-80°C for 6-12 hours.[2][12]

Monitor the reaction for the disappearance of starting materials.

Once complete, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., methyl tert-butyl ether).[2]

Wash the combined organic layers, dry, and concentrate to yield crude tert-butyl 4-(4-(2-

amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-

yl)piperidine-1-carboxylate (Boc-protected Crizotinib). This intermediate is often carried

forward without extensive purification.[2]

Active Pd(0) Catalyst

Fragment A (Ar-Br)

Ar-Pd(II)-Br

Oxidative
Addition

Ar-Pd(II)-Ar'

Transmetalation

Fragment B (Ar'-B(OR)2)
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Catalytic Cycle of Suzuki Coupling.
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Figure 3: Catalytic Cycle of Suzuki Coupling.

Step 4b: Final Boc Deprotection

Reactants: Crude Boc-protected Crizotinib.

Reagent: 4M Hydrochloric Acid (HCl) in 1,4-dioxane or Trifluoroacetic Acid (TFA).[4][12]

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Procedure:

Dissolve the crude product from Step 4a in DCM or dioxane and cool to 0°C.

Add the 4M HCl in dioxane solution and stir at room temperature for 2-4 hours.[4]

Monitor the reaction by TLC/HPLC.

Upon completion, the product hydrochloride salt often precipitates. The solid is collected

by filtration, washed with a non-polar solvent (e.g., MTBE or DCM), and dried under

vacuum.

If necessary, the free base can be obtained by neutralizing the salt, followed by final

crystallization to yield Crizotinib of high purity.

Data & Characterization Summary
The following table summarizes typical analytical data for Crizotinib, which should be used to

confirm the identity and purity of the final product.
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Compound
Molecular
Formula

Molecular
Weight

Expected ¹H
NMR Signals
(Key Peaks, δ
ppm)

Mass Spec
(m/z)

Crizotinib C₂₁H₂₂Cl₂FN₅O 450.34

7.76 (d), 7.56 (s),

7.49 (s), 7.30

(dd), 6.09 (q),

4.19 (m), 1.85 (d)

[4]

[M+H]⁺ = 450.1

Conclusion
The described synthetic route provides a robust and scalable method for the preparation of

Crizotinib. The strategy's strength lies in its convergent design, which allows for the efficient,

independent synthesis of two key fragments. Critical transformations, including a stereospecific

Mitsunobu reaction and a high-yielding Suzuki-Miyaura coupling, are employed to construct the

complex architecture of the final active pharmaceutical ingredient. Careful control of reaction

conditions and rigorous purification of intermediates are essential for obtaining high-purity

Crizotinib suitable for clinical use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b3029028/docs#application-note-detailed-protocols-for-the-synthesis-of-crizotinib
https://www.benchchem.com/product/b3029028/docs#application-note-detailed-protocols-for-the-synthesis-of-crizotinib
https://www.benchchem.com/product/b3029028/docs#application-note-detailed-protocols-for-the-synthesis-of-crizotinib
https://www.benchchem.com/product/b3029028/docs#application-note-detailed-protocols-for-the-synthesis-of-crizotinib
https://www.benchchem.com/product/b3029028?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

